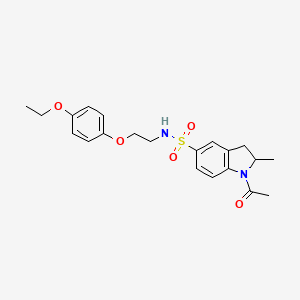
1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features an indoline moiety, an acetyl group, and a sulfonamide functional group, which are known to influence its biological activity. The presence of the ethoxyphenoxy group may enhance lipophilicity and modulate interactions with biological targets.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar sulfonamide compounds showed activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Mechanism of Action : The compound may inhibit COX-2 selectively, reducing the production of pro-inflammatory prostaglandins. This mechanism is similar to that observed in other sulfonamide derivatives .
Antioxidant Activity
Research indicates that compounds with indole structures often possess antioxidant properties. The antioxidant activity can help mitigate oxidative stress-related damage in cells.
- Experimental Findings : In vitro assays demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant .
Research Findings
A detailed examination of the compound's pharmacological profile reveals several key findings:
- Cytotoxicity : Studies have indicated low cytotoxicity against normal human cell lines, suggesting a favorable safety profile for therapeutic applications.
- Selectivity : The compound demonstrates selective inhibition of specific enzymes related to inflammation and microbial growth without affecting non-target pathways.
- Synergistic Effects : Preliminary studies suggest that combining this compound with other antimicrobial agents may enhance overall efficacy.
特性
IUPAC Name |
1-acetyl-N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-27-18-5-7-19(8-6-18)28-12-11-22-29(25,26)20-9-10-21-17(14-20)13-15(2)23(21)16(3)24/h5-10,14-15,22H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADHDLQJIACCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














